![molecular formula C30H23N3O2 B12382899 5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a fused imidazoquinazoline core, which contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Quinazoline Core: : The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and an appropriate aldehyde or ketone. This step often requires the use of a catalyst such as copper iodide and a base like potassium carbonate in a solvent such as dimethylformamide .
-
Introduction of the Imidazo Group: : The imidazo group can be introduced through a cyclization reaction involving an appropriate diamine and a carbonyl compound. This step may require the use of a dehydrating agent such as phosphorus oxychloride .
-
Substitution Reactions: These reactions can be carried out using appropriate aryl halides and a base such as sodium hydride in a polar aprotic solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones .
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups .
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinazoline: Known for its anticancer and antimicrobial activities.
3-Substituted Quinazolines: These compounds have shown various biological activities, including anti-inflammatory and analgesic effects.
4-Quinazolinones: Widely studied for their potential as anticancer and antimicrobial agents.
Uniqueness
5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline is unique due to its specific structural features, including the fused imidazoquinazoline core and the presence of both 2,3-dimethoxyphenyl and diphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C30H23N3O2 |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
5-(2,3-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C30H23N3O2/c1-34-25-19-11-17-23(28(25)35-2)30-31-24-18-10-9-16-22(24)29-32-26(20-12-5-3-6-13-20)27(33(29)30)21-14-7-4-8-15-21/h3-19H,1-2H3 |
InChI-Schlüssel |
CNLJKNSRMJUSFH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C2=NC3=CC=CC=C3C4=NC(=C(N24)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





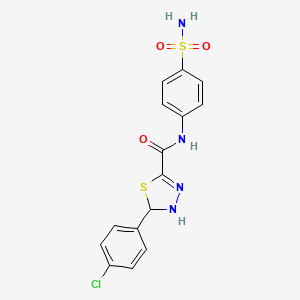
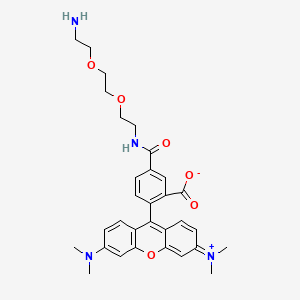
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
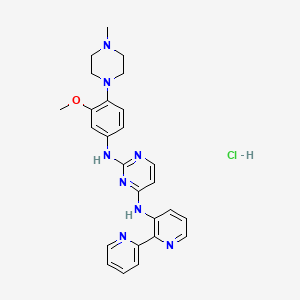


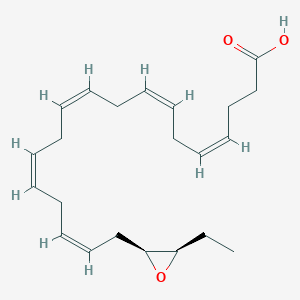
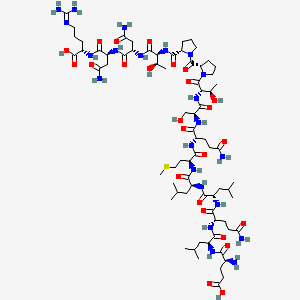

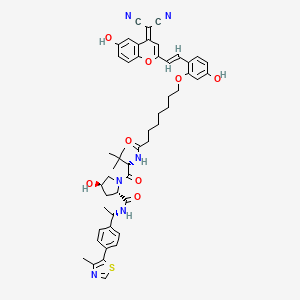
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)
